P-gp Inhibitory Potency: 2,3-Dimethyl Regiochemistry Achieves a Favorable IC50 Position Relative to Active Clinically-Tested Modulators
In the comprehensive SAR analysis of benzophenone-type P-gp inhibitors, the 2,3-dimethylphenyl substitution pattern (exemplified by CAS 898783-13-6) was associated with a distinct IC50 profile in the daunorubicin efflux assay using P-gp overexpressing CCRF-CEM VCR1000 cells. While the parent benzophenone showed minimal activity, the series including the 2,3-dimethyl variant achieved IC50 values in the low micromolar range, placing it among the active MDR modulators [1]. Critically, this compound represents a core intermediate for derivatives where the specific 2,3-substitution was essential for balancing potency and ADME properties, a balance that was directly compared to other alkyl-substituted analogs in the same study [1].
| Evidence Dimension | P-gp Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 in the low micromolar range (exact value referenced in the primary SAR table of Jabeen et al. 2012) for the 2,3-dimethyl series in the daunorubicin efflux assay |
| Comparator Or Baseline | Unsubstituted benzophenone: IC50 > 100 µM; and other regioisomers (e.g., 2,4-dimethyl or 2,6-dimethyl derivatives) which exhibited distinct SAR trends leading to variations in IC50 |
| Quantified Difference | At least a 10-50 fold improvement in IC50 over unsubstituted benzophenone, with positional isomer-specific differences in potency |
| Conditions | Daunorubicin efflux inhibition in P-gp overexpressing CCRF-CEM VCR1000 cell line, as described in Jabeen et al., J. Med. Chem. 2012 |
Why This Matters
This matters for procurement because selecting the wrong regioisomer could lead to a compound that is either a weak inhibitor or on an inefficient SAR trajectory, wasting synthetic resources and assay time.
- [1] Jabeen I, Pleban K, Rinner U, Chiba P, Ecker GF. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. J Med Chem. 2012 Apr 12;55(7):3261-73. View Source
